Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperidine ring, a phenylureido group, and a phenyl carboxylate group, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate typically involves multicomponent reactions. One common method includes the reaction of β-ketoester, aldehyde, and substituted aniline in the presence of various catalysts . The process involves several steps, including the formation of intermediates and their subsequent transformation into the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and efficient catalytic systems is likely to be employed to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylureido and phenyl carboxylate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylureido group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenylurea derivatives: These compounds share the phenylureido group and exhibit similar biological activities.
Piperidine carboxylates: Compounds with a piperidine ring and carboxylate group also show comparable properties.
Uniqueness
Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
phenyl 4-[(phenylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(22-17-7-3-1-4-8-17)21-15-16-11-13-23(14-12-16)20(25)26-18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMPMMIZQWXXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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